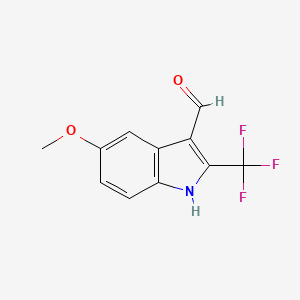







|
REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([C:17]([F:20])([F:19])[F:18])=[CH:11]2.CN([CH:24]=[O:25])C>>[CH3:6][O:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12]([C:17]([F:20])([F:18])[F:19])=[C:11]2[CH:24]=[O:25]
|


|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
336 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C=C(NC2=CC1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
ice
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for an additional 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added drop-wise over 10 min
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
then heated to 85° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to react for an additional 4 h
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes in an ice-bath
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
|
Type
|
WASH
|
|
Details
|
washed with cold H2O
|
|
Type
|
CUSTOM
|
|
Details
|
dried overnight at 40° C. in a vacuum desiccator
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
to yield a cream-colored solid
|
|
Type
|
CUSTOM
|
|
Details
|
The sample was further purified by chromatography (7% to 20% EtOAc/hexanes)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1)C(F)(F)F)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 178 mg | |
| YIELD: PERCENTYIELD | 43% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |